molecular formula C10H14N2 B14892701 (S)-4-methyl-2-(pyrrolidin-2-yl)pyridine

(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B14892701
M. Wt: 162.23 g/mol
InChI Key: MURMVNJZNRNCKL-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-methyl-2-(pyrrolidin-2-yl)pyridine typically involves the reduction of nicotine or its derivatives. One common method is the catalytic hydrogenation of nicotine using a palladium catalyst under hydrogen gas . The reaction conditions include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Pressure: 1-5 atm of hydrogen gas

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Further reduction can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-methyl-2-(pyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors. As an agonist, it binds to these receptors and mimics the action of acetylcholine, leading to the activation of the receptor and subsequent cellular responses . This interaction can influence neurotransmission and has implications for both therapeutic and toxicological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Structurally similar but contains a methyl group on the pyrrolidine nitrogen.

    Anatabine: Another pyridine alkaloid found in tobacco with a similar structure but different biological activity.

    Cotinine: A metabolite of nicotine with distinct pharmacological properties.

Uniqueness

(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine is unique due to its specific structural features and its role as a metabolite of nicotine. Its ability to act as a nicotinic acetylcholine receptor agonist without the presence of a methyl group on the pyrrolidine nitrogen distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

4-methyl-2-[(2S)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2/c1-8-4-6-12-10(7-8)9-3-2-5-11-9/h4,6-7,9,11H,2-3,5H2,1H3/t9-/m0/s1

InChI Key

MURMVNJZNRNCKL-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=NC=C1)[C@@H]2CCCN2

Canonical SMILES

CC1=CC(=NC=C1)C2CCCN2

Origin of Product

United States

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